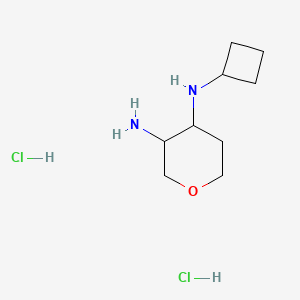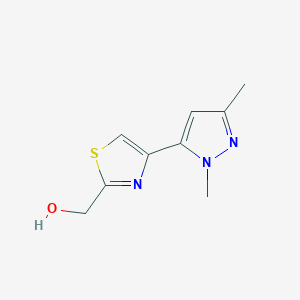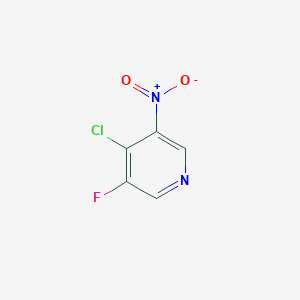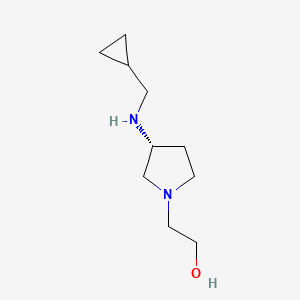
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine is an organic compound that features a piperazine ring substituted with an isopropyl group and a pyridine ring substituted with a tert-butylthio group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the pyridine ring.
Formation of the Piperazine Ring: The piperazine ring can be formed through a cyclization reaction involving diamines and dihalides.
Substitution with Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It can be used as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-methylpiperazine: Similar structure but with a methyl group instead of an isopropyl group.
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of an isopropyl group.
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine is unique due to the specific combination of functional groups and their spatial arrangement, which can result in distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C17H29N3S |
|---|---|
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C17H29N3S/c1-13(2)19-7-9-20(10-8-19)16-14(3)11-15(12-18-16)21-17(4,5)6/h11-13H,7-10H2,1-6H3 |
Clave InChI |
WEBNYFJIJUMZLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCN(CC2)C(C)C)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11793647.png)


![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)
![2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11793680.png)


![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)





